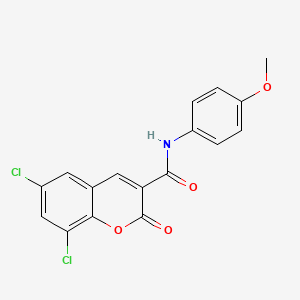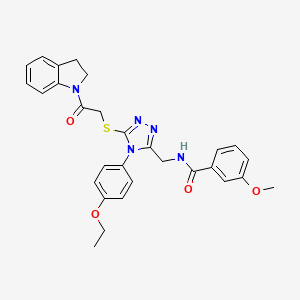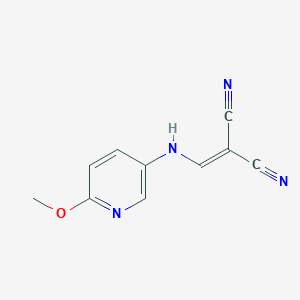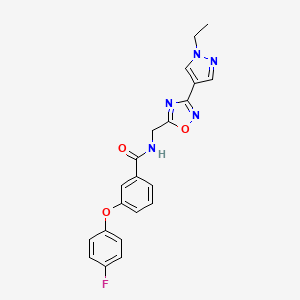![molecular formula C14H11ClN2S2 B2545625 N-(2-Chlorphenyl)-6-(Methylthio)benzo[d]thiazol-2-amin CAS No. 890957-97-8](/img/structure/B2545625.png)
N-(2-Chlorphenyl)-6-(Methylthio)benzo[d]thiazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a 2-chlorophenyl group and a methylthio group
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and reduce virulence.
Biological Research: It has shown potential in inhibiting biofilm formation and quorum sensing signals in bacteria, making it a candidate for antibacterial research.
Chemical Synthesis: The compound serves as a useful intermediate in the synthesis of other biologically active benzothiazole derivatives.
Wirkmechanismus
Target of Action
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has been synthesized and evaluated as a quorum sensing inhibitor . The primary target of this compound is the CviR receptor, which is involved in quorum sensing signals in Chromobacterium violaceum .
Mode of Action
The interaction of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine with its target, the CviR receptor, results in the inhibition of quorum sensing signals . This inhibition disrupts the communication between bacteria, thereby affecting their ability to form biofilms and coordinate certain behaviors .
Biochemical Pathways
The action of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine affects the quorum sensing pathway, a form of bacterial communication that relies on the production, release, and detection of signaling molecules known as autoinducers . By inhibiting the CviR receptor, this compound disrupts the quorum sensing pathway, leading to downstream effects such as the inhibition of biofilm formation .
Pharmacokinetics
The compound’s ability to inhibit the cvir receptor suggests that it may have sufficient bioavailability to interact with its target .
Result of Action
The molecular and cellular effects of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine’s action include the inhibition of quorum sensing signals and the disruption of biofilm formation . These effects could potentially make this compound useful in the treatment of bacterial infections, particularly those involving biofilm-forming bacteria .
Action Environment
The action, efficacy, and stability of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific conditions of the bacterial environment could potentially affect the compound’s ability to inhibit quorum sensing signals and disrupt biofilm formation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process is efficient and tolerates a wide range of substrates, resulting in high yields of the desired product.
Another approach involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with substituted aldehydes in the presence of hydrazine hydrate . This one-pot procedure is efficient and provides good yields of the target compound.
Industrial Production Methods
Industrial production of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds.
6-methylthio-2-aminobenzothiazole: Similar in structure but lacks the 2-chlorophenyl group.
Uniqueness
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both the 2-chlorophenyl and methylthio groups, which contribute to its distinct biological activities and chemical reactivity. The combination of these substituents enhances its potential as a quorum sensing inhibitor and broadens its applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPALGXPVONARIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2545555.png)
![4-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2545556.png)
![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)
![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

